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Boc-iminodi acetic acid

Cat. No.: B8644969
M. Wt: 233.22 g/mol
InChI Key: VSCUKMGBWLNXKP-UHFFFAOYSA-N
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Description

Contextualizing Iminodiacetic Acid Derivatives in Modern Synthetic Chemistry

Iminodiacetic acid (IDA) and its derivatives are fundamental components in the field of synthetic chemistry, primarily recognized for their role as chelating agents and versatile building blocks. wikipedia.org These compounds can form stable complexes with a variety of metal ions, a property that is leveraged in numerous applications, including coordination chemistry, catalysis, and the development of radiopharmaceuticals. chemimpex.comnih.gov For instance, derivatives of iminodiacetic acid, when radiolabeled with technetium-99m, are employed as diagnostic agents in medical imaging. nih.gov

The structural framework of iminodiacetic acid provides a scaffold for the synthesis of more complex molecules. It is an important intermediate in the industrial production of the herbicide glyphosate (B1671968) and is a precursor for the indicator xylenol orange. wikipedia.org In the realm of materials science, the modification of polymers with iminodiacetic acid creates ion-exchange resins with high affinity for metal ions. wikipedia.org Furthermore, N-substituted iminodiacetic acid ligands are considered biologically safe and have potential applications as inhibitors of certain enzymes. researchgate.net The ability to functionalize the iminodiacetic acid core allows for the generation of diverse chemical libraries, which are instrumental in drug discovery and materials science research. researchgate.net

The Strategic Role of the tert-Butyloxycarbonyl (Boc) Protecting Group

The tert-Butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. wikipedia.orgnumberanalytics.com Its primary function is to temporarily block the reactivity of an amino group to prevent it from participating in unwanted side reactions during a chemical transformation. ontosight.ai This is particularly crucial in multi-step syntheses where specific functional groups must react in a controlled and sequential manner.

The strategic advantage of the Boc group lies in its stability under a range of reaction conditions, including basic hydrolysis and various nucleophilic attacks, while being easily removable under acidic conditions. tcichemicals.com The most common method for Boc deprotection involves treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane. wikipedia.orgjk-sci.com This acid-lability allows for selective deprotection without affecting other acid-sensitive protecting groups that might be present in the molecule.

The process of introducing the Boc group, known as Boc protection, is typically achieved by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.comjk-sci.com The versatility and reliability of the Boc protecting group have made it an indispensable tool in various synthetic endeavors, most notably in solid-phase peptide synthesis (SPPS). iris-biotech.de In SPPS, the Boc group allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid support, a process that has revolutionized the synthesis of peptides and proteins. iris-biotech.dechempep.com

Properties of Boc-Iminodiacetic Acid

PropertyValue
CAS Number 56074-20-5 chemimpex.com
Molecular Formula C₉H₁₅NO₆ chemimpex.com
Molecular Weight 233.22 g/mol chemimpex.com
Appearance White powder chemimpex.com
Purity ≥ 98% (HPLC) chemimpex.com
Storage Conditions 0-8 °C chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO6 B8644969 Boc-iminodi acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15NO6

Molecular Weight

233.22 g/mol

IUPAC Name

2-(carboxymethylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid

InChI

InChI=1S/C9H15NO6/c1-9(2,3)16-8(15)6(7(13)14)10-4-5(11)12/h6,10H,4H2,1-3H3,(H,11,12)(H,13,14)

InChI Key

VSCUKMGBWLNXKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C(=O)O)NCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Direct Synthetic Approaches to Boc-Iminodiacetic Acid

The direct synthesis of Boc-iminodiacetic acid typically involves the introduction of the Boc protecting group onto the nitrogen atom of iminodiacetic acid. This transformation is crucial for modulating the reactivity of the amino group and enabling selective reactions at other sites within the molecule.

Alkylation-Based Synthesis Strategies

The most common and direct method for the synthesis of Boc-iminodiacetic acid is through the N-alkylation of iminodiacetic acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. This reaction is a standard procedure for the introduction of the Boc protecting group onto a secondary amine.

A general procedure involves dissolving iminodiacetic acid in an aqueous basic solution, followed by the addition of (Boc)₂O. The base, typically sodium bicarbonate or sodium hydroxide, is essential to deprotonate the carboxylic acid groups and to neutralize the acid formed during the reaction. The reaction is typically carried out at room temperature with vigorous stirring to ensure efficient mixing of the biphasic system.

A representative synthesis involves the reaction of iminodiacetic acid with di-tert-butyl dicarbonate in a mixture of water and an organic solvent like tetrahydrofuran (THF) in the presence of sodium bicarbonate. chemicalbook.com The reaction progress can be monitored by techniques such as mass spectrometry. Upon completion, an acidic workup is performed to protonate the carboxylate groups, followed by extraction with an organic solvent to isolate the N-Boc-iminodiacetic acid product.

Parameter Condition Reference
Starting MaterialIminodiacetic acid chemicalbook.com
ReagentDi-tert-butyl dicarbonate ((Boc)₂O) chemicalbook.com
BaseSodium bicarbonate (NaHCO₃) chemicalbook.com
SolventWater/Tetrahydrofuran (THF) chemicalbook.com
TemperatureRoom temperature chemicalbook.com
Reaction TimeMonitored until completion chemicalbook.com
WorkupAcidification and extraction chemicalbook.com

Reductive Amination Pathways in Iminodiacetic Acid Synthesis

Reductive amination is a powerful method for the formation of C-N bonds and is a key strategy for the synthesis of amines. wikipedia.orgacsgcipr.org This process involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. wikipedia.orgacsgcipr.org While not a direct route to Boc-iminodiacetic acid itself, reductive amination is a fundamental pathway for the synthesis of its precursor, iminodiacetic acid.

For instance, iminodiacetic acid can be synthesized via a double reductive amination of glyoxylic acid with ammonia. In this process, ammonia first reacts with one molecule of glyoxylic acid to form an imine, which is then reduced. The resulting glycine intermediate can then undergo a second reductive amination with another molecule of glyoxylic acid to yield iminodiacetic acid. Various reducing agents can be employed for this transformation, including sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are known for their selectivity in reducing imines in the presence of carbonyl groups. harvard.educommonorganicchemistry.com

The general steps for a reductive amination reaction are:

Formation of an imine or iminium ion from a carbonyl compound and an amine.

In-situ reduction of the imine or iminium ion to the corresponding amine.

This pathway highlights a versatile approach to the core iminodiacetic acid structure, which can subsequently be protected with a Boc group as described in the alkylation-based strategies.

Precursor Compounds and Derivative Synthesis

The availability and synthesis of the precursor, iminodiacetic acid (IDA), are critical for the production of Boc-iminodiacetic acid. Both biocatalytic and traditional chemical methods are employed for the synthesis of IDA.

Biocatalytic Production of Iminodiacetic Acid from Nitriles

A greener and more sustainable approach to the synthesis of iminodiacetic acid involves the use of biocatalysis. Specifically, the enzymatic hydrolysis of iminodiacetonitrile (IDAN) using nitrilase enzymes offers a promising alternative to traditional chemical methods. Nitrilases are enzymes that catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia.

Research has demonstrated the successful use of a recombinant Escherichia coli harboring a nitrilase from Acidovorax facilis for the production of IDA from IDAN. To enhance the stability and reusability of the biocatalyst, the recombinant cells can be immobilized in a polymer matrix, such as a polyvinyl alcohol and sodium alginate copolymer.

Key findings from a study on the biocatalytic production of IDA include:

The optimal temperature for the immobilized nitrilase activity was found to be around 40°C.

Immobilization significantly improved the operational stability of the enzyme, allowing for repeated use.

The biotransformation occurs under mild reaction conditions, reducing the environmental impact compared to conventional chemical synthesis.

Parameter Condition/Finding
SubstrateIminodiacetonitrile (IDAN)
EnzymeNitrilase from Acidovorax facilis
Host OrganismRecombinant Escherichia coli
Immobilization MatrixPolyvinyl alcohol and sodium alginate
Optimal Temperature~40°C
AdvantageImproved operational stability and mild reaction conditions

Chemical Routes for Iminodiacetic Acid Preparation

Several traditional chemical methods are well-established for the industrial production of iminodiacetic acid.

One common method is the reaction of monochloroacetic acid with ammonia . In this process, ammonia acts as a nucleophile, displacing the chloride from two molecules of monochloroacetic acid. The reaction is typically carried out in an aqueous medium, and the pH is controlled by the addition of a base, such as calcium hydroxide, to neutralize the hydrochloric acid formed as a byproduct. mtak.hu This reaction is a concurrent consecutive process where glycine is formed as an intermediate. mtak.hu

Another significant industrial route is the dehydrogenation of diethanolamine . This process involves the catalytic dehydrogenation of diethanolamine in the presence of a suitable catalyst and a strong base like sodium hydroxide. google.comchemicalbook.com The reaction is typically performed at elevated temperatures and pressures in a reactor. chemicalbook.com This method forms iminodiacetic acid through the intermediate N-(2-hydroxyethyl)glycine. omanchem.com

Synthetic Route Key Reagents General Conditions Reference
From Monochloroacetic AcidMonochloroacetic acid, Ammonia, Base (e.g., Ca(OH)₂)Aqueous medium, controlled pH mtak.hu
From DiethanolamineDiethanolamine, Catalyst, Sodium hydroxideHigh temperature and pressure google.comchemicalbook.com

Protecting Group Chemistry and Selective Functionalization

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. wikipedia.org In the context of Boc-iminodiacetic acid, the Boc group serves to deactivate the nucleophilicity of the nitrogen atom, thereby allowing for selective reactions at the two carboxylic acid functional groups.

The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. wikipedia.org Conversely, deprotection is readily accomplished using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane, or with hydrochloric acid in methanol. wikipedia.org

The presence of two identical carboxylic acid groups in Boc-iminodiacetic acid presents an opportunity for selective functionalization. By carefully controlling the reaction conditions, it is possible to selectively modify one of the carboxylic acid groups while the other remains intact. For example, the mono-esterification of N-Boc protected amino dicarboxylic acids can be achieved using various esterification methods.

Methods for the esterification of N-Boc amino acids include:

Reaction with alkyl halides: In the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile, N-Boc amino acids can be converted to their corresponding esters. researchgate.net

Mixed anhydride method: The carboxylic acid can be activated by forming a mixed anhydride, which then reacts with an alcohol to form the ester. acs.org

Catalytic esterification: Ceric ammonium nitrate (CAN) can be used as a catalyst for the esterification of N-Boc amino acids in an alcohol solvent at room temperature, with the Boc group remaining intact. researchgate.net

This ability to selectively functionalize one of the carboxylic acid groups makes Boc-iminodiacetic acid a versatile building block for the synthesis of unsymmetrical derivatives, which are valuable in the development of peptides, chelating agents, and other complex organic molecules.

Orthogonal Protection of Amino Acid Moieties in Iminodiacetic Acid Systems

In the synthesis of complex molecules like branched peptides or multifunctional scaffolds, the concept of orthogonal protection is fundamental. This strategy allows for the selective removal of one type of protecting group in the presence of others, enabling stepwise modification of the molecule. The tert-butyloxycarbonyl (Boc) group is a cornerstone of this approach, being labile under acidic conditions while remaining stable to bases and hydrogenolysis. total-synthesis.combiosynth.com

When Boc-iminodiacetic acid is incorporated into a synthetic scheme, its Boc group provides protection for the central nitrogen atom. The two carboxylic acid groups can be further protected with groups that have different cleavage conditions, creating an orthogonally protected system. For instance, the carboxyl groups could be converted to benzyl (B1604629) (Bn) esters, which are removed by hydrogenolysis, or allyl (Alloc) esters, which are cleaved using palladium catalysis. total-synthesis.comub.edu This setup allows for three distinct functional sites to be addressed independently: the Boc-protected amine (acid-labile), and the two esterified carboxyl groups (removable by hydrogenolysis or palladium catalysis, respectively).

Table 1: Orthogonal Protecting Group Compatibility with Boc

Protecting Group Abbreviation Cleavage Condition Orthogonal to Boc?
9-Fluorenylmethoxycarbonyl Fmoc Base (e.g., Piperidine) Yes
Benzyloxycarbonyl Cbz / Z H₂/Pd (Hydrogenolysis) Yes
Allyloxycarbonyl Alloc Pd(0) catalyst Yes
tert-Butyl tBu Acid (e.g., TFA) No (Similar conditions)

Mechanistic Studies of Boc Deprotection

The removal of the Boc protecting group is typically achieved with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). researchgate.netyoutube.com The mechanism is a well-studied acid-catalyzed elimination reaction.

The process initiates with the protonation of the carbonyl oxygen of the Boc group by the acid. total-synthesis.comcommonorganicchemistry.com This step is followed by the fragmentation of the protonated carbamate. This fragmentation is the rate-determining step and results in the formation of a highly stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate. total-synthesis.com The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and the free amine. commonorganicchemistry.com The tert-butyl cation can be quenched by a nucleophilic scavenger present in the reaction mixture or deprotonate to form isobutene gas. total-synthesis.comcommonorganicchemistry.com

Kinetic studies have revealed nuances in the deprotection mechanism depending on the acid used. Research on the HCl-catalyzed deprotection of Boc-protected amines has shown that the reaction rate can exhibit a second-order dependence on the HCl concentration. researchgate.netnih.gov This suggests a mechanism involving a general acid-catalyzed separation of an ion-molecule pair formed from the protonated carbamate. nih.gov In contrast, deprotection with trifluoroacetic acid can show a different kinetic profile, sometimes requiring a large excess of acid and displaying an inverse kinetic dependence on the trifluoroacetate concentration. nih.gov These mechanistic details are critical for optimizing reaction conditions and minimizing side reactions during complex syntheses.

Table 2: Key Steps in Acid-Catalyzed Boc Deprotection

Step Description Intermediates/Products
1. Protonation The carbonyl oxygen of the Boc group is protonated by a strong acid. Protonated Boc-amine
2. Fragmentation The C-O bond cleaves, leading to the formation of a stable carbocation and a carbamic acid. tert-Butyl cation, Carbamic acid
3. Decarboxylation The unstable carbamic acid spontaneously decomposes. Free amine, Carbon dioxide (CO₂)

Convergent and Combinatorial Synthetic Applications

Boc-iminodiacetic acid is a valuable tool in both convergent and combinatorial synthesis, strategies designed to improve the efficiency of creating complex molecules and diverse chemical libraries.

Generation of High-Diversity Molecular Libraries

Combinatorial chemistry aims to rapidly synthesize large numbers of structurally related compounds, known as molecular libraries, for screening in drug discovery. nih.govajrconline.org Boc-iminodiacetic acid is an ideal scaffold for this purpose because its two carboxylic acid arms provide two points for diversification. sigmaaldrich.com

In a typical "split-pool" synthesis, a solid support (like a resin bead) is coupled with Boc-iminodiacetic acid. The resin is then split into multiple portions. A different chemical building block (R¹) is coupled to one of the carboxylic acid groups in each portion. The portions are then pooled back together and mixed, ensuring each bead has one of the R¹ groups attached. The resin is then split again, and a second set of diverse building blocks (R²) is coupled to the second carboxylic acid group. This process generates a library where each bead contains a unique compound with a specific combination of R¹ and R². The Boc group protects the nitrogen throughout the coupling steps and can be removed at a later stage to allow for further modification if desired. This methodology has been successfully applied to generate libraries of highly functionalized pyrrolidines, where an iminodiacetic acid derivative was a key component in the synthetic sequence. nih.gov

Table 3: Illustrative Split-Pool Synthesis Workflow Using Boc-Iminodiacetic Acid Scaffold

Step Action Result
1. Scaffolding Couple Boc-iminodiacetic acid to solid-phase resin. Resin-(IDA)-Boc
2. Split 1 Divide resin into 3 portions (A, B, C). Three identical batches of Resin-(IDA)-Boc
3. Diversification 1 React portion A with R¹-NH₂, B with R¹'-NH₂, C with R¹''-NH₂. Resin-(IDA-CONHR¹)-Boc, Resin-(IDA-CONHR¹')-Boc, etc.
4. Pool & Split 2 Combine all portions, mix, and re-split into 3 new portions (X, Y, Z). Each portion contains a mix of all R¹ variants.

Dimerization and Oligomerization via Coupling Reactions

Boc-iminodiacetic acid also functions effectively as a bifunctional linker to dimerize or oligomerize other molecules, such as peptides, to enhance their biological activity or modify their pharmacokinetic properties. nih.gov The two carboxylic acid groups can be activated and coupled to the amino groups of two separate molecular units, effectively linking them together.

Table 4: Compounds Mentioned in the Article

Compound Name Abbreviation
Boc-iminodiacetic acid -
tert-Butyloxycarbonyl Boc
Trifluoroacetic acid TFA
Hydrochloric acid HCl
Benzyl Bn
Allyl Alloc
9-Fluorenylmethoxycarbonyl Fmoc
Benzyloxycarbonyl Cbz / Z
tert-Butyl tBu
Carbon dioxide CO₂

Applications in Complex Organic and Biomolecular Synthesis

Boc-Iminodiacetic Acid as a Pivotal Building Block

The strategic placement of the Boc protecting group on the iminodiacetic acid scaffold provides a stable yet readily cleavable handle, allowing chemists to selectively unmask the secondary amine for further functionalization. This level of control is fundamental to its utility as a pivotal building block in multi-step synthetic sequences. The two carboxylic acid groups offer additional points for diversification, enabling the attachment of various molecular fragments through amide bond formation or other coupling reactions. This trifunctionality makes Boc-iminodiacetic acid an ideal starting material for the generation of complex and highly functionalized molecules.

In the realm of peptide science, Boc-iminodiacetic acid serves as a unique building block for the introduction of non-natural amino acid residues and for the creation of peptide-peptoid hybrids. Its integration into peptide chains can impart specific conformational constraints, enhance proteolytic stability, and introduce novel functionalities.

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established method in solid-phase peptide synthesis (SPPS). Boc-iminodiacetic acid can be effectively incorporated into this methodology. The standard protocol involves the attachment of the first Boc-protected amino acid to a solid support, such as a Merrifield or PAM resin chempep.compeptide.compeptide.com. The Boc protecting group is then removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM) chempep.compeptide.compeptide.com. Following neutralization of the resulting ammonium salt, the next Boc-protected amino acid, which can be Boc-iminodiacetic acid, is coupled to the free amine on the resin-bound peptide.

The coupling of Boc-iminodiacetic acid to a resin-bound amino acid or peptide exclusively yields the monosubstituted derivative researchgate.net. This is a critical aspect of its application in SPPS, as it prevents unwanted cross-linking or dimerization on the solid support. One of the carboxylic acid groups of Boc-iminodiacetic acid reacts with the N-terminal amine of the growing peptide chain, while the other remains available for further modification in subsequent steps, if desired.

A variety of coupling reagents can be employed for this purpose, with carbodiimides like N,N'-diisopropylcarbodiimide (DIC) often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) to minimize racemization peptide.com. The choice of coupling reagent can influence the nature of the activated intermediate. For instance, reagents like TCFH and TFFH lead to the formation of an anhydride, while HATU, HBTU, and HSTU can form a mixture of an anhydride and an active ester researchgate.net.

Table 1: Key Steps in the Integration of Boc-Iminodiacetic Acid into Boc-SPPS

StepDescriptionReagents
Resin Swelling The solid support is swollen in an appropriate solvent to allow for efficient diffusion of reagents.Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Boc Deprotection The N-terminal Boc group of the resin-bound peptide is removed.50% Trifluoroacetic acid (TFA) in DCM
Neutralization The resulting trifluoroacetate salt is neutralized to the free amine.Diisopropylethylamine (DIEA) in DCM
Coupling Boc-iminodiacetic acid is activated and coupled to the N-terminal amine.DIC/HOBt, HBTU, or other suitable coupling reagents
Washing Excess reagents and byproducts are removed by washing the resin.DMF, DCM

Boc-iminodiacetic acid is also highly amenable to solution-phase peptide coupling reactions. Unlike solid-phase synthesis, solution-phase methods offer greater flexibility in terms of reaction conditions and scale. The coupling of Boc-iminodiacetic acid with amino acid esters or amides in solution can be controlled to yield either mono- or di-substituted products, depending on the stoichiometry of the reactants and the reaction conditions employed researchgate.net.

The activation of the carboxylic acid groups is a key step in this process. As in SPPS, various coupling reagents can be utilized. Infrared spectroscopy studies have shown that the preactivation of N-protected iminodiacetic acid with reagents such as TCFH and TFFH generates an anhydride as the active intermediate. In contrast, reagents like HBTU, HATU, and HSTU produce a mixture of an anhydride and an active ester (e.g., -OBt, -OAt, or -OSu) researchgate.net. The choice of coupling reagent and reaction conditions allows for fine-tuning of the reactivity and selectivity of the coupling reaction.

For the synthesis of monosubstituted products, a 1:1 molar ratio of Boc-iminodiacetic acid to the amino acid ester or amide is typically used. To achieve disubstitution, an excess of the amino acid derivative and appropriate coupling conditions are necessary to drive the reaction to completion on both carboxylic acid functionalities of the iminodiacetic acid.

Table 2: Common Coupling Reagents for Solution-Phase Synthesis with Boc-Iminodiacetic Acid

Coupling ReagentActive Intermediate(s)
TCFH, TFFHAnhydride
HBTU, HATU, HSTUAnhydride and Active Ester
DCC, DICO-acylisourea (can be converted to other active species)

The utility of Boc-iminodiacetic acid extends beyond peptide synthesis into the realm of non-peptidic molecular architectures. Its scaffold provides a versatile platform for the construction of diverse molecular libraries and complex cyclic systems, which are of significant interest in drug discovery and materials science.

Boc-iminodiacetic acid is a valuable building block for the preparation of chemical libraries, including those with non-amide backbones sigmaaldrich.com. Combinatorial chemistry often relies on the systematic and repetitive connection of various building blocks to generate a large number of structurally diverse compounds nih.gov. The bifunctional nature of the carboxylic acid groups in Boc-iminodiacetic acid, combined with the protected amine, allows for its use as a central scaffold to which different molecular fragments can be attached.

While peptide-based libraries are common, there is growing interest in non-amide-based scaffolds to improve pharmacokinetic properties such as oral bioavailability and metabolic stability. Boc-iminodiacetic acid can be utilized in multicomponent reactions, such as the Ugi and Passerini reactions, which are powerful tools for the rapid generation of molecular diversity nih.govsciforum.netresearchgate.netmdpi.com. In these reactions, the carboxylic acid groups of Boc-iminodiacetic acid can participate in the formation of novel, non-peptidic linkages.

For example, in an Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino amide. By employing Boc-iminodiacetic acid as the carboxylic acid component, a diverse library of compounds can be generated by varying the other three components. The resulting products will feature a non-peptidic backbone and can be further modified after the removal of the Boc group.

Boc-iminodiacetic acid derivatives can serve as precursors for the synthesis of various heterocyclic systems, including cyclic peptides and piperazinone derivatives. The synthesis of diketopiperazines, which are cyclic dipeptides, often involves the intramolecular cyclization of a dipeptide precursor wikipedia.org. While not directly a piperazinone, the principles of cyclization can be applied to derivatives of Boc-iminodiacetic acid.

For instance, after coupling Boc-iminodiacetic acid to an amino acid ester, the resulting linear precursor possesses the necessary functionalities for cyclization. Removal of the Boc group would expose the secondary amine, which could then undergo an intramolecular aminolysis of the ester to form a piperazinone-like structure. The stereochemistry of the starting amino acid ester would be retained in the final cyclic product, allowing for a stereoselective synthesis.

Furthermore, the synthesis of enantiopure piperazines has been achieved through the asymmetric lithiation and substitution of N-Boc protected piperazines nih.gov. This demonstrates that the Boc protecting group can be instrumental in directing stereoselective transformations on cyclic amine systems. While this example does not start from Boc-iminodiacetic acid, it highlights a relevant strategy for achieving stereocontrol in the synthesis of piperazine-containing molecules. The development of analogous methods starting from Boc-iminodiacetic acid derivatives could provide a versatile route to novel and stereochemically defined piperazinone scaffolds.

Construction of Non-Peptidic Molecular Architectures

Strategies for Molecular Functionalization and Conjugation

The strategic use of Boc-iminodiacetic acid in molecular functionalization hinges on the temporary protection of the nitrogen atom by the Boc group. This protection allows the carboxylic acid groups to be selectively reacted or, conversely, enables the nitrogen to be deprotected and subsequently functionalized. This control is paramount in multi-step syntheses where chemo-selectivity is essential.

Derivatization of Carbohydrates with Iminodiacetic Acid Moieties

The conjugation of iminodiacetic acid (IDA) moieties to carbohydrates is a significant area of research, particularly for the development of targeted drug delivery systems and biosensors. The IDA group is an excellent chelator for various metal ions, and its attachment to carbohydrates allows for the targeting of specific biological receptors.

One common strategy for the derivatization of carbohydrates with iminodiacetic acid involves the initial modification of the carbohydrate to introduce a reactive functional group, such as an amine or an azide. This modified carbohydrate can then be coupled with Boc-iminodiacetic acid. For instance, an amino-functionalized carbohydrate can be reacted with the carboxylic acid groups of Boc-iminodiacetic acid using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The Boc protecting group is then removed under acidic conditions to yield the final carbohydrate-iminodiacetic acid conjugate.

A plausible synthetic route is outlined below:

Activation of Carbohydrate : Introduction of an amino group onto the carbohydrate scaffold.

Coupling Reaction : Amide bond formation between the amino-functionalized carbohydrate and one of the carboxylic acid groups of Boc-iminodiacetic acid.

Deprotection : Removal of the Boc group to expose the secondary amine of the iminodiacetic acid moiety.

This approach allows for the creation of bioconjugates that can chelate metal ions for applications in imaging or therapy. The choice of carbohydrate can be tailored to target specific lectins or other carbohydrate-binding proteins on the surface of cells.

Surface Grafting and Immobilization on Polymeric Substrates

Boc-iminodiacetic acid is instrumental in the surface modification of polymeric substrates to create materials with novel properties, such as the ability to bind metal ions for affinity chromatography or sensing applications. The process of surface grafting or immobilization involves the covalent attachment of the iminodiacetic acid moiety to the polymer surface.

One notable application is in the preparation of chelating resins for immobilized metal-ion affinity chromatography (IMAC). In a study, nylon 6 capillary-channeled polymer (C-CP) fibers were modified by first grafting glycidyl methacrylate (GMA) onto the surface. The epoxide rings of the grafted GMA were then opened by reaction with iminodiacetic acid, resulting in the covalent immobilization of IDA groups on the fiber surface. nih.gov The resulting material demonstrated a significant capacity for binding copper ions, making it a suitable stationary phase for the separation of histidine-tagged proteins. nih.gov

ParameterOptimized Value
Initiator Concentration (ceric ammonium nitrate)1.0 mM
Grafting Time15 min
IDA Conversion Time24 h
Carboxyl Density612 ± 21 μmol g⁻¹
Copper Binding Capacity375 ± 12 μmol g⁻¹
Lysozyme Binding Capacity6.89 ± 0.56 mg g⁻¹
His-tagged Ubiquitin Binding Capacity6.32 ± 0.12 mg g⁻¹

This table presents the optimized conditions and performance characteristics of iminodiacetic acid-grafted nylon 6 fibers for IMAC applications. nih.gov

Another approach involves the immobilization of iminodiacetic acid onto methacrylate resins. A study detailed the optimization of conditions for immobilizing IDA onto a copolymer of glycidyl methacrylate and ethylene glycol dimethacrylate. elsevierpure.com The key parameters investigated included the pH of the IDA solution, IDA concentration, reaction time, and temperature. The optimal conditions were found to be a pH of 11.0, a 37 wt% IDA concentration, and a reaction time of 20 hours at 50°C. elsevierpure.com The resulting resin exhibited a maximum copper (II) capture capacity of 0.54 mmol g⁻¹. elsevierpure.com

ParameterOptimal ConditionResulting Cu(II) Capacity
pH11.00.54 mmol g⁻¹
IDA Concentration37 wt%
Reaction Time20 hours
Temperature50°C

This table summarizes the optimal conditions for the immobilization of iminodiacetic acid onto a methacrylate resin. elsevierpure.com

Covalent Functionalization of Carbon Nanoallotropes

The covalent functionalization of carbon nanoallotropes, such as carbon nanotubes (CNTs) and graphene, with Boc-iminodiacetic acid introduces new functionalities that are beneficial for applications in areas like drug delivery, sensing, and environmental remediation. The iminodiacetic acid moiety can enhance the dispersibility of these nanomaterials in aqueous media and provide sites for metal ion chelation.

A common strategy for the covalent functionalization of CNTs involves an initial oxidation step to introduce carboxylic acid groups on their surface. juniperpublishers.com These carboxylated CNTs can then be reacted with the amine group of a deprotected iminodiacetic acid derivative. Alternatively, the carboxylic acid groups of Boc-iminodiacetic acid can be activated and reacted with amino groups previously introduced onto the CNT surface.

A study on the functionalization of magnetic graphene oxide (MGO) with iminodiacetic acid demonstrated its potential for the removal of heavy metal ions from contaminated water. wwjournal.irwwjournal.ir In this work, MGO was functionalized with IDA, and the resulting nanocomposite was used as an adsorbent for chromium ions. wwjournal.irwwjournal.ir The optimal conditions for chromium removal were investigated, and the results are summarized in the table below.

ParameterOptimal ConditionChromium Removal Efficiency
pH292.00%
Adsorbent Weight30 mg
Initial Chromium Concentration15 mg/L
Adsorption Time15 minutes

This table presents the optimal conditions for the removal of chromium ions from water using iminodiacetic acid-functionalized magnetic graphene oxide. wwjournal.irwwjournal.ir

The functionalization of carbon nanoallotropes with iminodiacetic acid not only improves their properties for specific applications but also opens up possibilities for further modifications, creating multifunctional nanomaterials with tailored characteristics.

Coordination Chemistry and Metal Chelation Studies

Principles of Ligand Design Utilizing Iminodiacetic Acid Scaffolds

The design of ligands based on the iminodiacetic acid framework is a cornerstone of coordination chemistry, owing to its versatile binding capabilities and the stability of the resulting metal chelates. The core structure, featuring a central nitrogen atom and two carboxylate arms, allows for the formation of stable five-membered chelate rings with metal ions.

The iminodiacetate (B1231623) anion typically acts as a tridentate ligand, coordinating to a metal ion through the nitrogen atom and both carboxylate oxygen atoms. This mode of binding is highly effective in forming stable complexes due to the chelate effect, where the formation of multiple bonds between the ligand and the central metal ion enhances the thermodynamic stability of the complex.

However, the coordination behavior of iminodiacetic acid derivatives can be modulated. In the case of Boc-iminodiacetic acid, the bulky Boc group attached to the nitrogen atom introduces significant steric hindrance. This steric bulk can influence the ability of the nitrogen atom to participate in coordination. Consequently, while tridentate coordination may still be possible with smaller metal ions or under specific conditions, a bidentate coordination mode, involving only the two carboxylate groups, becomes a more prominent possibility. In such a bidentate mode, the ligand would form a larger chelate ring or bridge between two metal centers. The preference for a tridentate versus a bidentate coordination is dependent on a delicate balance of factors including the size of the metal ion, the steric demands of other ligands in the coordination sphere, and the solvent environment.

Research on other N-substituted iminodiacetic acid derivatives has shown that the nature of the substituent on the nitrogen atom plays a crucial role in determining the coordination mode. For instance, N-benzyliminodiacetic acid has been shown to form complexes where it acts as a tridentate ligand. rsc.org The less bulky nature of the benzyl (B1604629) group compared to the Boc group facilitates this coordination.

The backbone of the iminodiacetic acid scaffold, specifically the presence of the N-substituent, has a profound impact on the geometry of the resulting metal complexes. The tetrahedral geometry around the nitrogen atom and the flexibility of the carboxymethyl arms allow the ligand to adopt various conformations to accommodate the preferred coordination geometry of different metal ions.

For Boc-iminodiacetic acid, the steric hindrance from the Boc group can enforce a particular conformation of the chelate rings. This can lead to distortions from ideal geometries (e.g., octahedral, square planar) in the resulting metal complexes. The bulky nature of the Boc group can also create a protected pocket around the metal center, potentially influencing the reactivity of the complex and its interaction with other molecules. Studies on related N-protected amino acids have demonstrated that the protecting group can stabilize specific coordination geometries and even lead to the formation of dimeric structures through bridging carboxylate groups. rsc.org

Formation and Characterization of Metal Complexes

The interaction of Boc-iminodiacetic acid with various metal ions leads to the formation of coordination complexes. The study of the kinetics and thermodynamics of these complexation reactions, as well as the synthesis and structural analysis of the resulting products, is crucial for understanding their properties and potential applications.

While extensive thermodynamic and kinetic data for the complexation of the parent iminodiacetic acid with a wide range of transition metal ions are available, specific data for Boc-iminodiacetic acid are not widely reported in the literature. The presence of the electron-withdrawing Boc group is expected to decrease the basicity of the nitrogen atom and the carboxylate groups, which would, in turn, affect the stability constants of the metal complexes. Generally, a lower ligand basicity leads to lower complex stability.

The Irving-Williams series, which predicts the relative stabilities of complexes of divalent transition metal ions (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)), is expected to be followed for complexes of Boc-iminodiacetic acid. The table below presents typical stability constant (log K) values for iminodiacetic acid with some transition metals to provide a comparative context. It is anticipated that the corresponding values for Boc-iminodiacetic acid would be lower due to the electronic effects of the Boc group.

Metal Ionlog K₁ (IDA)log K₂ (IDA)
Cu(II)10.556.90
Ni(II)8.196.26
Co(II)6.995.35
Zn(II)7.035.05
Fe(III)--
Mn(II)--

The kinetics of complex formation are also expected to be influenced by the Boc group. The steric hindrance may slow down the rate of ligand substitution on the metal ion, leading to slower complex formation rates compared to the unsubstituted iminodiacetic acid.

The synthesis of metal complexes of Boc-iminodiacetic acid can be achieved by reacting a salt of the ligand with a metal salt in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions (e.g., pH, temperature) can be varied to obtain complexes with different metal-to-ligand ratios.

While specific examples of homo- and heteronuclear complexes of Boc-iminodiacetic acid are scarce in the literature, studies on other iminodiacetic acid derivatives provide insight into the potential structures that could be formed. For instance, research on benzyliminodiacetic acid has demonstrated the formation of both mononuclear and polynuclear complexes, including 1D coordination polymers and 2D networks. rsc.org In these structures, the ligand can act as a bridging unit between multiple metal centers.

Furthermore, studies have shown the successful synthesis of homo- and heterobimetallic complexes using iminodiacetic acid, where the carboxylate groups can bridge two different metal ions. juw.edu.pk For example, heterobimetallic complexes containing both tin and a transition metal (Zn, Cu, Mn) have been synthesized and characterized. juw.edu.pk These findings suggest that Boc-iminodiacetic acid could also be employed as a ligand to construct complex multinuclear architectures.

Chelation-Based Methodologies and Applications

The ability of Boc-iminodiacetic acid to form stable complexes with metal ions underpins its use in various chelation-based methodologies and applications. The Boc protecting group can be advantageous in synthetic strategies where selective protection of the nitrogen is required.

One significant application of iminodiacetic acid-based ligands is in affinity chromatography, particularly in Immobilized Metal Affinity Chromatography (IMAC). In this technique, a chelating ligand is immobilized on a solid support and charged with a metal ion, such as Ni(II) or Co(II). Proteins with an affinity for the metal ion, often those with exposed histidine residues, can then be selectively captured and purified. While iminodiacetic acid itself is commonly used for this purpose, Boc-iminodiacetic acid could serve as a precursor for the synthesis of novel IMAC resins with tailored properties.

Furthermore, the chelation properties of Boc-iminodiacetic acid are relevant in the development of sensors and imaging agents. By incorporating a signaling moiety, the complexation of a specific metal ion can lead to a detectable change in a physical property, such as fluorescence or color. The Boc group could be used to tune the solubility and bioavailability of such agents.

Selective Metal Ion Separation and Purification in Analytical Systems

The ability of the iminodiacetic acid (IDA) moiety to form stable complexes with various metal ions is widely exploited for their selective separation and purification. chemimpex.com This process is critical in analytical chemistry, environmental testing, and various industries where pure metal streams are required. chemimpex.com The selectivity of IDA-functionalized materials for different metal ions allows for the effective removal of specific ions from complex mixtures.

Research has demonstrated the high efficiency of IDA-based adsorbents in capturing heavy metal ions. For instance, nanoporous carbon modified with iminodiacetic acid has been shown to effectively remove lead (Pb(II)), copper (Cu(II)), and cadmium (Cd(II)) from aqueous solutions. dormaj.com The adsorption capacity of this material highlights its potential for environmental remediation. dormaj.com

Similarly, when iminodiacetic acid is grafted onto graphene oxide, it creates a solid-state adsorbent for heavy metals. nih.gov Studies on this composite material revealed a selective interaction with a range of metal ions, with a binding affinity in the order of Cu > Pb > As > B > Zn > Al ≈ Se in a multi-ion solution at neutral pH. nih.gov This selectivity is crucial for targeting specific contaminants in water treatment processes. Further research into functionalized metal-organic frameworks (MOFs) has shown that materials incorporating phosphonomethyl iminodiacetic acid can selectively remove Lanthanum (La(III)) from wastewater, indicating its utility in separating rare earth elements. nih.gov

Adsorbent MaterialTarget Metal IonsAdsorption Capacity (mg/g)Optimal pHSource
IDA-Modified Nanoporous CarbonPb(II)147.44 dormaj.com
IDA-Modified Nanoporous CarbonCu(II)145.14 dormaj.com
IDA-Modified Nanoporous CarbonCd(II)142.34 dormaj.com
Phosphonomethyl IDA-Functionalized MOFLa(III)232.5Not Specified nih.gov

Development of Immobilized Metal Affinity Ligand (IMAL) Systems

Immobilized Metal Affinity Ligand (IMAL) systems, most notably Immobilized Metal Affinity Chromatography (IMAC), are a powerful application of the chelating properties of iminodiacetic acid. nih.govsigmaaldrich.com In this technique, IDA is chemically bonded to a solid support, such as a chromatographic resin. sigmaaldrich.com This stationary phase is then "charged" with divalent metal ions like Nickel (Ni²⁺), Zinc (Zn²⁺), or Copper (Cu²⁺). sigmaaldrich.com Proteins or peptides with an affinity for these metal ions, primarily due to exposed histidine residues, will bind to the column. sigmaaldrich.com They can later be eluted by changing the pH or by introducing a competing compound like imidazole. sigmaaldrich.com

This technology is widely used for the purification of recombinant proteins, particularly those engineered with a poly-histidine tag ((His)6-tag), as well as many naturally occurring proteins. sigmaaldrich.com The versatility of IMAC allows for the use of different metal ions to fine-tune the separation process; for example, Zn²⁺ often provides a weaker binding that can be exploited for more selective elution compared to the stronger binding of Ni²⁺. sigmaaldrich.com

Silica (B1680970) has proven to be an excellent support material for iminodiacetic acid in IMAL systems due to its high surface area and mechanical stability. mdpi.comnih.gov Researchers have developed high-performance immobilized-metal affinity chromatography (HPIMAC) systems using stationary phases composed of IDA groups bonded to small-particle, wide-pore silica gel. nih.gov These systems enable selective protein separations based on differences in the number of surface-exposed histidine residues. nih.gov

In another study, silica nanoparticles were functionalized by grafting them with poly(glycidyl methacrylate-iminodiacetic acid) chains. nih.gov The resulting nanoscale chelators exhibited a nickel ion chelating capacity as high as 2800 μmol/g, which is significantly higher than that of conventional IDA-modified resins. nih.gov These IDA-modified silica nanoparticles have also been investigated for heavy metal removal, with IDA-functionalized SBA-15 mesoporous silica showing effective adsorption of Ni²⁺ from acidic water. sjp.ac.lk The mechanism of adsorption on such materials involves complexation or chelation, where coordinate bonds form between the metal ions and the IDA ligand. mdpi.com

Support MaterialFunctional GroupApplicationKey FindingSource
Silica NanoparticlesPoly(glycidyl methacrylate-iminodiacetic acid)Ni²⁺ ChelationChelating capacity of 2800 μmol/g nih.gov
Wide-Pore Silica GelIminodiacetic AcidProtein Separation (HPIMAC)Selective separation based on histidine residues nih.gov
SBA-15 Mesoporous SilicaIminodiacetic AcidNi²⁺ AdsorptionSuitable for acidic water treatment sjp.ac.lk

Polymeric microbeads are another common solid support for immobilizing iminodiacetic acid, creating versatile resins for metal sequestration and affinity chromatography. sigmaaldrich.com A widely used medium, Chelating Sepharose™, is produced by coupling iminodiacetic acid to Sepharose™, a cross-linked polysaccharide matrix. sigmaaldrich.com These beads can be loaded with various metal ions and are extensively used in both laboratory-scale protein purification and industrial processes. sigmaaldrich.com

Beyond polysaccharides, synthetic polymers are also employed. For instance, lauryl methacrylate-co-ethylene dimethacrylate monoliths have been functionalized with IDA. researchgate.net These polymeric structures have been successfully applied to the separation of divalent metal cations, such as Mg(II), Mn(II), Co(II), Cd(II), and Zn(II), using capillary chelation ion chromatography. researchgate.net In a different approach, a metal-organic framework functionalized with phosphonomethyl iminodiacetic acid was incorporated into polyacrylonitrile (B21495) polymer beads. nih.gov These composite beads demonstrated high selectivity and an adsorption capacity of 77.51 mg/g for La(III), and could be recycled over five times with only a minor loss of performance, highlighting their potential for industrial-scale separation of rare earth elements. nih.gov

Research into Metal-Dependent Enzyme Modulation

The interaction between IDA-metal complexes and biological molecules is an active area of research, particularly in the study and modulation of metal-dependent enzymes (metalloenzymes). chemimpex.comnih.gov The ability of Boc-iminodiacetic acid derivatives to form stable complexes with metal ions is leveraged in drug design, especially for developing targeted therapies that rely on metal coordination for their biological activity. chemimpex.com

A novel application of IMAC systems extends to drug discovery for metalloenzyme inhibitors. nih.gov A resin-bound Ni(II)-IDA complex, typically used for protein purification, can be repurposed as a simplified model of a metalloenzyme's active site. nih.gov This system can be used to screen libraries of compounds to identify those with metal-binding properties, which are potential candidates for metalloenzyme inhibitors. nih.gov Research has shown a remarkable specificity in this approach:

A Zn(II)-IMAC system selectively bound captopril (B1668294) and omapatrilat, known inhibitors of the zinc-containing angiotensin-converting enzyme (ACE). nih.gov

An Fe(III)-IMAC system selectively bound licofelone, an inhibitor of the iron-containing 5-lipoxygenase (5-LO) enzyme. nih.gov

This demonstrates that IMAC provides a simple, water-compatible platform that can match the specific metal ion of a target enzyme, potentially accelerating the discovery of new metalloenzyme inhibitors. nih.gov

Computational Chemistry and Theoretical Characterization

Quantum Chemical Investigations of Electronic and Molecular Structure

Quantum chemical methods are fundamental to understanding the electronic and molecular structure of Boc-iminodiacetic acid. These investigations provide data on the molecule's geometry, vibrational modes, and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational method used to determine the electronic structure of molecules. It is particularly effective for geometry optimization, a process that seeks to find the most stable three-dimensional arrangement of atoms, known as the global minimum on the potential energy surface. For a flexible molecule like Boc-iminodiacetic acid, with its rotatable bonds, conformational analysis is crucial to identify the lowest energy conformer.

This process involves calculating the total energy for various possible spatial arrangements of the atoms. The structure with the lowest calculated energy corresponds to the most stable and, therefore, most probable conformation of the molecule. A similar study performed on the parent compound, iminodiacetic acid (IDA), using methods like HF, B3LYP, AM1, PM3, and PM6, has provided optimized geometric parameters. researchgate.net These calculations yield data on bond lengths, bond angles, and dihedral angles that define the molecular geometry.

Table 1: Selected Calculated Geometric Parameters for Iminodiacetic Acid (IDA) (Data adapted from a computational study on the related compound, iminodiacetic acid, to illustrate the type of parameters obtained through DFT.) researchgate.net

ParameterBond/AngleCalculated Value (B3LYP)
Bond LengthC=O~1.21 Å
Bond LengthC-O~1.35 Å
Bond LengthC-N~1.47 Å
Bond LengthC-C~1.52 Å
Bond AngleO=C-O~125°
Bond AngleC-N-C~114°
Bond AngleN-C-C~111°

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. These calculations are typically performed on the optimized geometry of the molecule. By analyzing the computed vibrational modes, specific spectral peaks can be assigned to the stretching, bending, or twisting motions of particular functional groups.

For the related iminodiacetic acid molecule, theoretical harmonic vibrational frequencies have been calculated and compared with experimental data. researchgate.net Such studies show that while there is often a strong correlation between computed and experimental frequencies, especially at lower wavenumbers (<2200 cm⁻¹), discrepancies can arise at higher frequencies. researchgate.net These differences are often systematic and can be corrected using scaling factors. The calculated spectra are invaluable for interpreting experimental results and confirming the molecular structure.

Table 2: Selected Predicted Vibrational Frequencies for Iminodiacetic Acid (IDA) (Illustrative data based on computational studies of iminodiacetic acid.) researchgate.net

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
O-H StretchCarboxylic Acid~3500-3600
C-H StretchMethylene/Methyl~2900-3000
C=O StretchCarboxylic Acid~1700-1750
C-N StretchAmine~1100-1200
C-O StretchCarboxylic Acid~1250-1350

Theoretical calculations have become an increasingly reliable tool for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netrogue-scholar.org Methods such as the Gauge-Including Atomic Orbital (GIAO) approach are commonly used with DFT to compute the magnetic shielding tensors for each nucleus. researchgate.net These values are then converted into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions allows for the assignment of complex spectra and can aid in the structural elucidation of newly synthesized compounds. nih.gov A benchmarking study on iminodiacetic acid demonstrated that computational approaches performed well in predicting both proton and carbon NMR chemical shifts, showing good agreement with experimental values. researchgate.net

Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for Iminodiacetic Acid (IDA) (Data from a benchmark study on iminodiacetic acid illustrating predictive accuracy.) researchgate.net

Carbon AtomExperimental Shift (ppm)Calculated Shift (ppm)
Carboxyl (C=O)173.9176.2
Methylene (-CH₂-)52.854.1

Analysis of Electronic Properties and Reactivity Descriptors

Computational analysis extends to the electronic properties of Boc-iminodiacetic acid, providing insights into its chemical reactivity. Descriptors derived from the molecular orbitals and charge distribution help in understanding how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. youtube.comyoutube.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.comresearchgate.net

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily polarized and more reactive. researchgate.net For Boc-iminodiacetic acid, calculating the energies and visualizing the spatial distribution of these orbitals can predict the most likely sites for nucleophilic and electrophilic attack.

Table 4: Calculated Reactivity Indices for Iminodiacetic Acid (IDA) (Illustrative data from a computational study on the related iminodiacetic acid.) researchgate.net

ParameterDefinitionCalculated Value (eV)
E(HOMO)Energy of the Highest Occupied Molecular Orbital-7.5
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital-0.6
HOMO-LUMO Gap (ΔE)E(LUMO) - E(HOMO)6.9
Hardness (η)(E(LUMO) - E(HOMO)) / 23.45

The distribution of electron density within a molecule is crucial for understanding its interactions. Mulliken population analysis is a method used to assign partial atomic charges to each atom, providing a quantitative picture of charge distribution. researchgate.net These charges indicate which atoms are electron-rich (negative charge) and which are electron-poor (positive charge).

This charge information is used to generate a Molecular Electrostatic Potential (MEP) map. The MEP map is a visual representation of the electrostatic potential projected onto the molecule's electron density surface. researchgate.net Different colors are used to denote regions of varying potential:

Red: Regions of high electron density and strong negative electrostatic potential, indicating likely sites for electrophilic attack. nih.gov

Blue: Regions of low electron density and positive electrostatic potential, indicating likely sites for nucleophilic attack. walisongo.ac.id

Green/Yellow: Regions of neutral or intermediate potential.

For Boc-iminodiacetic acid, the MEP map would highlight the electronegative oxygen atoms of the carboxyl and Boc groups in red, while the hydrogens of the carboxylic acids and the regions around the central nitrogen might show areas of positive potential. A study on iminodiacetic acid calculated the atomic charges on its heteroatoms, which are foundational for creating an MEP map. researchgate.net

Table 5: Calculated Mulliken Atomic Charges for Heteroatoms in Iminodiacetic Acid (IDA) (Data from a computational study on the related iminodiacetic acid.) researchgate.net

AtomMulliken Charge (a.u.)
Oxygen (Carbonyl, O=C)-0.41
Oxygen (Hydroxyl, O-H)-0.48
Nitrogen-0.27

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex, delocalized molecular wavefunctions into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.de This approach is particularly adept at identifying and quantifying intramolecular interactions that contribute to a molecule's stability and conformational preferences. researchgate.net

The core of the analysis involves examining the interactions between filled "donor" orbitals (Lewis-type) and vacant "acceptor" orbitals (non-Lewis-type). uni-muenchen.de The stabilization energy (E(2)) associated with the delocalization of electron density from a donor to an acceptor orbital is calculated using second-order perturbation theory. scirp.orgwisc.edu A higher E(2) value signifies a stronger interaction. stackexchange.com

Below is a representative table of the types of significant intramolecular interactions that would be quantified by an NBO analysis of Boc-iminodiacetic acid.

Donor NBO (Filled Orbital)Acceptor NBO (Vacant Orbital)Interaction TypeAnticipated Stabilization Energy E(2) (kcal/mol)
LP (N)π(C=O) of carboxyl groupn → πHigh
LP (O) of carbonylσ(N-C)n → σModerate
LP (O) of esterσ(N-C)n → σModerate
σ(C-H) of t-butyl groupσ(O-C) of esterσ → σLow
σ(C-C) of acetate (B1210297) armσ(N-C)σ → σLow

Molecular Dynamics Simulations for Solvation and Conformational Dynamics

Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing detailed insights into their movement, conformational changes, and interactions with their environment. nih.govmdpi.com For Boc-iminodiacetic acid, MD simulations are instrumental in understanding its behavior in a solvent, particularly its solvation structure and conformational flexibility.

To study solvation, a simulation would typically involve placing a single Boc-iminodiacetic acid molecule into a box of explicit solvent molecules, such as water. The interactions between all atoms are governed by a molecular mechanics force field (e.g., CHARMM, AMBER, or COMPASS), which defines the potential energy of the system. mdpi.comacs.org The simulation then numerically integrates Newton's equations of motion, tracking the trajectory of every atom over a period of nanoseconds to microseconds. wvu.edu

Analysis of these trajectories yields critical information about solvation. The Radial Distribution Function (RDF) , g(r), is a key metric that describes the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute. lammpstube.comwikibooks.org For Boc-iminodiacetic acid in water, RDFs would likely show strong ordering of water molecules around the polar carboxylic acid groups, indicating hydrogen bonding, and a different, less-ordered structure around the nonpolar tert-butyl group. nih.gov

Simultaneously, these simulations reveal the molecule's conformational dynamics . nih.gov Boc-iminodiacetic acid is not a rigid structure; the bonds within the molecule can rotate, leading to a wide range of possible shapes or conformations. mpg.de By tracking the dihedral angles of the molecule's backbone over the course of the simulation, one can identify the most stable (lowest energy) conformations, the frequency of transitions between them, and the energy barriers that separate them. This provides a dynamic picture of the molecule's flexibility, which is crucial for understanding its reactivity and interactions.

The table below outlines a typical set of parameters for conducting an MD simulation of Boc-iminodiacetic acid in an aqueous solution.

ParameterTypical Value/Choice
Force FieldCHARMM36m / AMBER / OPLS-AA
Solvent ModelTIP3P Water
System Size~5000-10000 atoms (solute + solvent)
Temperature300 K
Pressure1 atm
Simulation Time50 - 200 ns
Integration Timestep2 fs

Theoretical Frameworks for Predicting Molecular Interactions

The prediction and analysis of molecular interactions in systems like Boc-iminodiacetic acid rely on two primary theoretical frameworks: Quantum Mechanics (QM) and Molecular Mechanics (MM). researchgate.netnih.gov

Quantum Mechanics (QM) methods are based on solving the Schrödinger equation to describe the distribution and energy of electrons within a molecule. quora.comquora.com The most widely used QM approach for molecules of this size is Density Functional Theory (DFT). mdpi.com DFT provides a highly accurate description of electronic structure, making it the method of choice for calculating properties like intramolecular charge distribution, bond strengths, and the stabilization energies found in NBO analysis. However, QM calculations are computationally intensive, which generally limits their application to static systems or very short timescales for a single molecule. quora.com

Molecular Mechanics (MM) takes a more simplified, classical approach. Instead of modeling electrons explicitly, MM treats atoms as spheres and bonds as springs. researchgate.net The energy of the system is calculated using a "force field," which is a set of parameters and potential energy functions that describe interactions like bond stretching, angle bending, and non-bonded forces (van der Waals and electrostatic interactions). mdpi.com Because it is far less computationally demanding, MM is the engine that drives large-scale and long-timescale simulations, such as the Molecular Dynamics (MD) simulations used to study solvation and conformational dynamics. steeronresearch.com

In practice, these frameworks are often used together. QM calculations might be used to derive accurate partial atomic charges for a molecule, which are then used as parameters in an MM force field for a subsequent MD simulation. This combined QM/MM approach leverages the accuracy of quantum mechanics with the efficiency of classical mechanics. nih.gov

The following table provides a comparative overview of the QM and MM frameworks.

AspectQuantum Mechanics (QM)Molecular Mechanics (MM)
Underlying Principle Solves Schrödinger equation for electron wavefunctions.Uses classical mechanics (Newton's laws) and empirical energy functions.
Computational Cost High; scales poorly with system size.Low; scales well with system size.
Accuracy High; explicitly models electronic effects.Lower; depends on the quality of the force field parameters.
System Size Limit Typically hundreds of atoms.Can handle millions of atoms.
Typical Application NBO analysis, reaction mechanisms, electronic property calculation.MD simulations, solvation studies, conformational sampling.

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are paramount for elucidating the molecular structure of Boc-iminodiacetic acid by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed. For Boc-iminodiacetic acid, NMR provides definitive confirmation of its structure.

¹H NMR: The proton NMR spectrum of Boc-iminodiacetic acid displays distinct signals corresponding to each unique proton environment. The tert-butyl group (-(CH₃)₃) protons appear as a prominent singlet, integrating to nine protons, due to their chemical equivalence and lack of adjacent protons for coupling. The two methylene groups (-CH₂-) are also chemically equivalent and typically appear as another singlet, integrating to four protons. The acidic protons of the two carboxyl groups (-COOH) are often observed as a broad singlet at a significantly downfield chemical shift, and their signal can be exchanged with deuterium oxide (D₂O).

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. Key signals include those for the carbonyl carbons of the carboxylic acid groups and the carbamate group, the quaternary and methyl carbons of the Boc protecting group, and the methylene carbons. The positions of these signals are characteristic of their specific chemical environments.

Table 1: Typical NMR Spectroscopic Data for Boc-iminodiacetic acid

Nucleus Assignment Typical Chemical Shift (δ) in ppm Multiplicity
¹H -C(CH₃ )₃ ~1.45 Singlet
¹H -N(CH₂ COOH)₂ ~4.08 Singlet
¹H -COOH >10.0 Broad Singlet
¹³C -C (CH₃)₃ ~81.0 N/A
¹³C -C(CH₃ )₃ ~28.3 N/A
¹³C -N(CH₂ COOH)₂ ~50.5 N/A
¹³C -N-C =O ~156.0 N/A

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of bonds within a molecule. rsc.org These vibrations are specific to the types of bonds and functional groups present, providing a unique "fingerprint" for the compound.

In the IR spectrum of Boc-iminodiacetic acid, a very broad absorption band is typically observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid dimers. The C-H stretching vibrations of the methyl and methylene groups appear in the 2850-3000 cm⁻¹ range. The carbonyl (C=O) stretching region is particularly informative, showing strong absorptions around 1700-1750 cm⁻¹. Often, two distinct C=O bands can be resolved: one for the carbamate group and another for the carboxylic acid groups.

Raman spectroscopy provides complementary information, particularly for more symmetric, less polar bonds. It can be used to confirm the presence of the C-C and C-N skeletal framework.

Table 2: Key Vibrational Frequencies for Boc-iminodiacetic acid

Vibrational Mode Functional Group Typical IR Frequency (cm⁻¹) Intensity
O-H Stretch Carboxylic Acid 2500 - 3300 Broad, Strong
C-H Stretch Alkane (Boc, -CH₂-) 2850 - 3000 Medium
C=O Stretch Carboxylic Acid ~1740 Strong
C=O Stretch Carbamate (Boc) ~1715 Strong
C-O Stretch Carboxylic Acid/Carbamate 1200 - 1300 Strong

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule by measuring its mass with extremely high accuracy. smolecule.com For Boc-iminodiacetic acid (molecular formula C₉H₁₅NO₆), the calculated monoisotopic mass is 233.08994 Da.

HRMS analysis can distinguish Boc-iminodiacetic acid from other compounds with the same nominal mass but different elemental formulas. Common ionization techniques like Electrospray Ionization (ESI) are used. In negative ion mode, the deprotonated molecule [M-H]⁻ is frequently observed. chemicalbook.com For Boc-iminodiacetic acid, this would correspond to an m/z value of approximately 232.0823. The experimental measurement of this mass to within a few parts per million (ppm) of the calculated value provides unequivocal confirmation of the molecular formula.

Table 3: HRMS Data for Boc-iminodiacetic acid

Molecular Formula Calculated Monoisotopic Mass (Da) Commonly Observed Ion Calculated m/z
C₉H₁₅NO₆ 233.08994 [M-H]⁻ 232.08230
C₉H₁₅NO₆ 233.08994 [M+Na]⁺ 256.07913

X-ray Diffraction Methods for Solid-State Structure

While spectroscopic methods define molecular connectivity, X-ray diffraction (XRD) techniques are used to determine the arrangement of atoms and molecules in the solid, crystalline state.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the three-dimensional structure of a molecule at atomic resolution. mdpi.comceitec.cz This technique involves irradiating a well-ordered single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For an achiral molecule like Boc-iminodiacetic acid, SCXRD would provide an unambiguous determination of its solid-state conformation, including precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the details of intermolecular interactions, such as the hydrogen-bonding networks formed between the carboxylic acid groups of adjacent molecules, which dictate how the molecules pack together in the crystal lattice. This level of structural detail is invaluable for understanding the physical properties of the solid material and for computational modeling studies.

Boc-iminodiacetic acid is typically supplied as a crystalline powder. thermofisher.com Powder X-ray diffraction (XRD) is a rapid, non-destructive technique used to characterize the crystalline nature of this bulk material. frontiersin.org Instead of a single crystal, a sample of the polycrystalline powder is analyzed.

The resulting powder diffractogram is a plot of diffraction intensity versus the diffraction angle (2θ). This pattern serves as a unique fingerprint for a specific crystalline phase (polymorph). It is used for:

Phase Identification: Confirming that the synthesized material is the correct crystalline form by matching its XRD pattern to a known standard.

Purity Assessment: Detecting the presence of crystalline impurities, which would appear as additional peaks in the diffractogram.

Polymorphism Studies: Identifying and distinguishing between different crystalline forms (polymorphs) of Boc-iminodiacetic acid, which may have different physical properties such as solubility and stability.

Each peak in the pattern corresponds to a specific set of lattice planes in the crystal structure, as defined by Bragg's Law. The positions and relative intensities of these peaks are characteristic of the compound's crystal lattice.

Surface-Sensitive Analytical Techniques

Surface analysis techniques are essential for characterizing the elemental composition and physical morphology of Boc-iminodiacetic acid in its solid state or when it is used to modify surfaces.

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique used to determine the elemental composition and the chemical (oxidation) states of the elements within the top few nanometers of a sample's surface. nih.govresearchgate.net For Boc-iminodiacetic acid (C₉H₁₅NO₆), XPS analysis provides critical verification of its constituent elements—carbon, oxygen, and nitrogen—and offers insights into their bonding environments.

When analyzing a sample of Boc-iminodiacetic acid, an XPS survey scan would first be conducted to identify all elements present. High-resolution scans of the C 1s, O 1s, and N 1s regions would then be performed. The binding energies of the photoelectrons are sensitive to the chemical environment of the atoms. For instance, the C 1s spectrum can be deconvoluted to distinguish between carbons in different functional groups: the aliphatic carbons of the tert-butyl group, the carbon bonded to nitrogen, and the carbonyl carbons of the carboxyl and carbamate groups. researchgate.netrsc.org Similarly, the O 1s spectrum would show distinct peaks for the carbonyl oxygens (C=O) and the hydroxyl/ether oxygens (C-O).

Table 1: Expected XPS Binding Energy Regions for Functional Groups in Boc-iminodiacetic Acid This table presents typical binding energy ranges for the core-level spectra of elements in the functional groups of Boc-iminodiacetic acid. Actual values can vary based on instrument calibration and sample charging.

Core LevelFunctional GroupExpected Binding Energy (eV)
C 1s C-C/C-H (tert-butyl)~285.0
C-N~286.0 - 286.5
C=O (Carboxylic Acid)~288.5 - 289.0
O-C=O (Carbamate)~289.0 - 289.5
O 1s C=O (Carbonyl)~532.0 - 532.5
C-O (Hydroxyl/Ether)~533.0 - 533.5
N 1s R₃-N (Amine)~400.0 - 400.5

This detailed analysis confirms the integrity of the Boc protecting group and the carboxylic acid functionalities, which is crucial for its application in synthesis. chemimpex.com

Scanning Electron Microscopy (SEM) is utilized to visualize the surface topography and morphology of solid materials at high magnification. For Boc-iminodiacetic acid, which is typically a white crystalline powder, SEM analysis reveals details about its crystal structure, particle size, and shape distribution. chemicalbook.comthermofisher.com

To perform SEM analysis, a small amount of the powder is mounted on an SEM stub using conductive carbon tape. Because organic compounds like Boc-iminodiacetic acid are non-conductive, the sample must be coated with a thin layer of a conductive material, such as gold or palladium, via sputter coating. nih.gov This coating prevents the buildup of electrostatic charge on the surface when bombarded by the electron beam, ensuring high-resolution imaging. nih.gov The resulting images can show whether the particles are, for example, crystalline with sharp facets, amorphous, or aggregated. This morphological information is valuable for understanding the material's bulk properties, such as flowability and dissolution characteristics.

Table 2: Typical SEM Operating Parameters for Analysis of an Organic Powder This table outlines representative settings for an SEM instrument when analyzing a prepared sample of a crystalline organic compound like Boc-iminodiacetic acid.

ParameterTypical Value/SettingPurpose
Accelerating Voltage 1 - 10 kVLower voltage minimizes beam damage to the organic sample.
Working Distance 5 - 15 mmOptimizes depth of field and signal detection.
Spot Size Small (e.g., 3-4)Provides higher resolution for detailed surface features.
Detector Secondary Electron (SE)Provides topographical contrast to visualize surface morphology.
Sample Preparation Sputter coating with Au or PdEnhances conductivity to prevent charging artifacts. nih.gov

While specific research findings on the SEM of Boc-iminodiacetic acid are not widely published, the technique is a standard method for the physical characterization of such crystalline organic solids. researchgate.net

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of sub-micron particles and molecules in a liquid suspension. materials-talks.comusp.org While Boc-iminodiacetic acid itself is a small molecule that forms a true solution, DLS becomes a highly relevant analytical tool when the compound is used to functionalize nanoparticles, liposomes, or other colloidal systems for applications in drug delivery or diagnostics. chemimpex.com

The technique works by illuminating a sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. horiba.com These fluctuations are caused by the random Brownian motion of the particles in the suspension. materials-talks.com Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. usp.org The DLS software analyzes these fluctuations to calculate the translational diffusion coefficient (D), which is then used to determine the hydrodynamic diameter (d) of the particles via the Stokes-Einstein equation:

d = kBT / 3πηD

where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the medium. The primary results from a DLS measurement are the intensity-weighted average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI), a measure of the broadness of the size distribution. 3p-instruments.com

Table 3: Illustrative DLS Data for Nanoparticles Functionalized with Boc-iminodiacetic Acid This table provides hypothetical data for a DLS analysis of a nanoparticle suspension, demonstrating the typical outputs of the technique.

ParameterValueInterpretation
Z-Average Diameter 150 nmThe intensity-weighted mean hydrodynamic size of the particles in suspension.
Polydispersity Index (PDI) 0.15A value < 0.2 indicates a relatively narrow and monodisperse particle size distribution.
Temperature 25 °CControlled parameter essential for the Stokes-Einstein calculation.
Dispersant Viscosity 0.89 mPa·sThe viscosity of the medium (e.g., water) at the measurement temperature.

Such analysis is critical for quality control and for understanding the behavior of these nanoparticle systems in biological environments. nih.gov

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is a cornerstone of analytical chemistry for separating and quantifying components in a mixture. For Boc-iminodiacetic acid, HPLC is the principal technique for quality control and research.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of Boc-iminodiacetic acid. sigmaaldrich.com Commercial suppliers routinely use HPLC to certify the purity of their products, often specifying purities of ≥96.0% or >98.0%. chemicalbook.comsigmaaldrich.com The technique is also invaluable in a research context for monitoring the progress of reactions involving Boc-iminodiacetic acid and for purifying the compound from reaction mixtures.

A typical setup for analyzing Boc-iminodiacetic acid involves Reverse-Phase HPLC (RP-HPLC). In this mode, the stationary phase is nonpolar (e.g., a C18-silica column), and the mobile phase is a more polar solvent mixture. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For an acidic compound like Boc-iminodiacetic acid, the pH of the mobile phase is often controlled with a buffer (e.g., phosphate or acetate (B1210297) buffer) to ensure that the compound is in a consistent ionization state, leading to sharp and reproducible peaks. sielc.comgoogle.com The mobile phase typically consists of this aqueous buffer mixed with an organic solvent like acetonitrile or methanol. sielc.com

The purity is determined by integrating the area of the main peak corresponding to Boc-iminodiacetic acid and comparing it to the total area of all peaks detected in the chromatogram, typically using a UV detector set to a wavelength where the carbamate or carboxyl groups absorb light (e.g., ~210 nm).

Table 4: Representative HPLC Method Parameters for Purity Analysis of Boc-iminodiacetic Acid This table details a typical set of conditions for an RP-HPLC method used to assess the purity of Boc-iminodiacetic acid.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Isocratic or Gradient elution (e.g., starting at 5% B, ramping to 95% B)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 25 - 30 °C
Injection Volume 10 - 20 µL

This analytical method provides reliable and quantitative data on the purity of Boc-iminodiacetic acid, ensuring its suitability for high-stakes applications like pharmaceutical synthesis. americanpharmaceuticalreview.comsielc.com

Q & A

Basic: What are the recommended methods for synthesizing Boc-iminodiacetic acid in a laboratory setting?

Answer:
Synthesis of Boc-iminodiacetic acid typically involves protecting the iminodiacetic acid core with a tert-butoxycarbonyl (Boc) group. A common approach is to react iminodiacetic acid with di-tert-butyl dicarbonate under basic conditions (e.g., in the presence of triethylamine) in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane. Post-reaction, purification via column chromatography (using silica gel and a gradient of ethyl acetate/hexanes) or recrystallization (e.g., from ethanol/water mixtures) is recommended to achieve >95% purity . Stability during synthesis requires strict moisture control, as the Boc group is acid-labile. Reaction progress should be monitored by TLC or HPLC .

Basic: How can researchers ensure accurate characterization of Boc-iminodiacetic acid using spectroscopic techniques?

Answer:
Characterization should include:

  • NMR Spectroscopy : Confirm Boc-group integration (e.g., tert-butyl protons at ~1.4 ppm in 1H^1H-NMR) and iminodiacetic acid backbone signals.
  • IR Spectroscopy : Validate carbonyl stretches (~1700 cm1^{-1} for Boc carbamate and carboxylic acid groups).
  • HPLC Analysis : Use reverse-phase C18 columns with UV detection (e.g., 254 nm) to assess purity. Mobile phases often combine aqueous buffers (e.g., 0.1% trifluoroacetic acid) with acetonitrile gradients . Cross-referencing spectral data with literature or commercial standards (e.g., CAS 56074-20-5) is critical .

Advanced: How should researchers address discrepancies in reported stability data for Boc-iminodiacetic acid under varying storage conditions?

Answer:
Discrepancies may arise from differences in storage protocols (e.g., temperature, humidity) or analytical methods. To resolve contradictions:

Replicate Conditions : Reproduce reported storage parameters (e.g., 0–6°C in sealed, desiccated containers ) and monitor degradation via HPLC.

Identify Decomposition Products : Use LC-MS to detect by-products like iminodiacetic acid (from Boc deprotection) or nitrogen oxides (from thermal decomposition) .

Statistical Analysis : Apply error-propagation models to quantify uncertainties in stability assays (e.g., temperature fluctuations during storage) .

Advanced: What methodological considerations are critical when optimizing the purification of Boc-iminodiacetic acid to achieve >95% purity?

Answer:
Key steps include:

  • Solvent Selection : Use ethanol/water for recrystallization to exploit differential solubility of Boc-protected vs. unprotected species.
  • Chromatographic Optimization : Adjust silica gel column polarity (e.g., 5–10% methanol in dichloromethane) to resolve Boc-iminodiacetic acid from unreacted starting materials.
  • Quality Control : Validate purity via melting point analysis (literature range: 120–125°C) and elemental analysis (C, H, N). Discrepancies >2% warrant re-purification .

Basic: What safety protocols should be followed when handling Boc-iminodiacetic acid in laboratory experiments?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for reactions involving volatile solvents .
  • Spill Management : Collect solid residues using absorbent materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent dissolution .
  • Storage : Keep in airtight containers at 0–6°C to minimize decomposition .

Advanced: How can researchers validate the absence of by-products in Boc-iminodiacetic acid synthesis using advanced analytical techniques?

Answer:

  • LC-MS/MS : Detect trace impurities (e.g., di-Boc derivatives or oxidation by-products) with high sensitivity. Use collision-induced dissociation (CID) to fragment ions for structural confirmation.
  • NMR Relaxation Experiments : 13C^{13}C-NMR with long relaxation delays can identify low-concentration species (<1%) obscured in standard spectra.
  • Cross-Validation : Compare results with independent methods (e.g., IR for functional groups) and literature benchmarks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.